molecular formula C8H7ClO3 B1586809 4-Chloro-3-methoxybenzoic acid CAS No. 85740-98-3

4-Chloro-3-methoxybenzoic acid

Cat. No. B1586809
CAS RN: 85740-98-3
M. Wt: 186.59 g/mol
InChI Key: OXUUNDMDOOXPKY-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxybenzoic acid is a chemical compound with the molecular formula C8H7ClO3 . It has an average mass of 186.592 Da and a monoisotopic mass of 186.008377 Da .


Synthesis Analysis

The synthesis of 4-Chloro-3-methoxybenzoic acid involves a mixture of 4-methoxybenzoic acid and N-chlorosuccinimide (NCS) in trifluoroacetic acid. The mixture is stirred for 3 hours at approximately 70°C. After removing the solvent under reduced pressure, the residue is treated with H2O.


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-methoxybenzoic acid consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a carboxylic acid group .


Physical And Chemical Properties Analysis

4-Chloro-3-methoxybenzoic acid has a molecular formula of C8H7ClO3, an average mass of 186.592 Da, and a monoisotopic mass of 186.008377 Da .

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-3-methoxybenzoic acid: is utilized in the pharmaceutical industry for the synthesis of various drugs. It serves as a precursor in the production of cyclooxygenase-2 (COX-2) inhibitors , which are nonsteroidal anti-inflammatory drugs (NSAIDs) used to treat pain and inflammation .

Chemical Synthesis

This compound is also involved in chemical synthesis processes. It acts as an intermediate in the preparation of more complex chemical entities, which can be used in various reactions and as building blocks for other compounds .

Integrin Antagonist Pharmacokinetics

In pharmacokinetic research, 4-Chloro-3-methoxybenzoic acid has been studied as part of an α4β1 integrin antagonist. This research helps understand how drugs are absorbed, distributed, metabolized, and excreted in different strains of rats, which can be crucial for drug development .

Mechanism of Action

While the specific mechanism of action for 4-Chloro-3-methoxybenzoic acid is not mentioned in the search results, it’s worth noting that similar compounds, such as 3-Chloro-4-Methoxybenzoic Acid, are used in the synthesis of cyclooxygenase-2 (COX-2) inhibitors . These are nonsteroidal anti-inflammatory drugs (NSAIDs) used in the treatment of inflammation or pain .

Safety and Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it can cause skin irritation, serious eye damage, and specific target organ toxicity through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-chloro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUUNDMDOOXPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366245
Record name 4-Chloro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methoxybenzoic acid

CAS RN

85740-98-3
Record name 4-Chloro-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-methoxybenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-chloro-5-methylanisole (31.2 g, 1 equiv) and Bu4NCl (2 g, cat.) in 500 mL of water was treated with 95 g of KMnO4 at reflux for 3 hours. The mixture was then filtered through celite, acidified with conc. HCl and the white solid was collected after filtration and air dry to give 4-chloro-3-methoxybenzoic acid.
Quantity
31.2 g
Type
reactant
Reaction Step One
Name
Quantity
95 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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